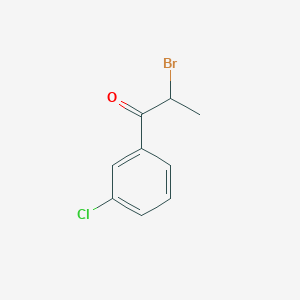

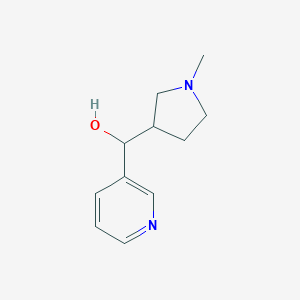

(E)-1-(2-Bromovinyl)-4-methoxybenzene

概要

説明

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization and the formation of key chemical bonds that influence the overall molecular structure and reactivity. For instance, the synthesis of complex brominated and methoxy-substituted styrylbenzenes demonstrates the nuanced approach needed to achieve desired molecular configurations, highlighting the importance of controlling reaction conditions and isomerization processes (Kung et al., 2001).

Molecular Structure AnalysisThe molecular structure of related compounds showcases intricate networks of hydrogen bonds and π-interactions, particularly in methoxy-substituted distyrylbenzenes, which significantly impact their stability and reactivity (Velde et al., 2006). Such structural considerations are crucial for understanding the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene."

Chemical Reactions and Properties

Chemical reactions involving similar compounds reveal a range of possible transformations, including halogenation and coupling reactions, which are fundamental to synthesizing specific molecular architectures (Sanford et al., 1999). These reactions underscore the chemical versatility and potential synthetic utility of bromo- and methoxy- substituted compounds.

Physical Properties Analysis

The physical properties of analogous compounds, such as solubility, melting points, and crystal structure, provide insight into how molecular structure influences physical behavior. Studies on methoxybenzene derivatives reveal the impact of substituents on these properties, offering a basis for predicting the physical characteristics of "(E)-1-(2-Bromovinyl)-4-methoxybenzene" (Fun et al., 1997).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity patterns and stability under various conditions, is essential for understanding and predicting the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene." Research on similar compounds highlights the influence of molecular structure on these properties, guiding the synthesis and application of new materials (Otake et al., 2017).

科学的研究の応用

Summary of the Application

“(E)-1-(2-Bromovinyl)-4-methoxybenzene” is used in the field of organic chemistry, specifically in the process of nickel-catalyzed cross-electrophile allylation of vinyl bromides . This process is part of the modification of the anti-tumor natural medicine β-elemene .

Methods of Application or Experimental Procedures

The method involves a Ni-catalyzed cross-electrophile coupling of readily available allylic acetates with a variety of substituted alkenyl bromides using zinc as the terminal reductant . This approach displays excellent functional group tolerance and a broad substrate scope, which allows the creation of a series of 1,4-dienes including several structurally complex natural products and pharmaceutical motifs .

Results or Outcomes

The practicality of this transformation is demonstrated through the potent modification of the naturally antitumor active molecule β-elemene . The coupling strategy also has the potential to realize enantiomeric control .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSBHZNBVJAJND-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-Bromovinyl)-4-methoxybenzene | |

CAS RN |

6303-59-9 | |

| Record name | NSC43295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

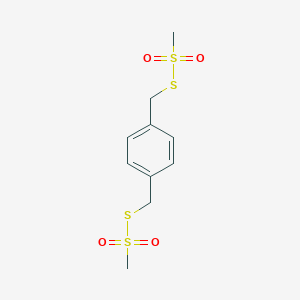

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

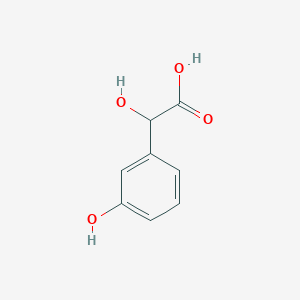

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)